SCl₂ vs. S₂Cl₂: Divergent Product Selectivity in Sulfenyl Chloride Reactions
SCl₂ reacts with 2,2,4,4-tetramethyl-3-thioxocyclobutanone (8b) to yield α-chloro thiosulfenyl chloride (12) and trisulfide (13b) in nearly equimolar amounts, whereas S₂Cl₂ reacts slowly with the same substrate to yield tetrasulfide (15) as the exclusive product [1]. This demonstrates that SCl₂ enables access to a different product class compared to its closest analog, disulfur dichloride.
| Evidence Dimension | Reaction Outcome (Selectivity) |
|---|---|
| Target Compound Data | SCl₂ + 8b → α-chloro thiosulfenyl chloride 12 + trisulfide 13b (approx. 1:1 ratio) |
| Comparator Or Baseline | S₂Cl₂ + 8b → tetrasulfide 15 (exclusive product) |
| Quantified Difference | Divergent product pathways (equimolar mixture vs. exclusive formation) |
| Conditions | Reaction with 2,2,4,4-tetramethyl-3-thioxocyclobutanone (8b) in unspecified solvent |
Why This Matters
For researchers requiring thiosulfenyl chlorides or unsymmetrical polysulfides as intermediates, SCl₂ provides a necessary and distinct selectivity profile that cannot be replicated by S₂Cl₂.
- [1] Ishii, A., et al. (2002). Highly Sulfurated Heterocycles via Dithiiranes and Trithietanes as Key Intermediates. The Journal of Organic Chemistry, 67(16), 5614-5626. DOI: 10.1021/jo025766r. View Source
